Cas no 827614-70-0 (4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane structure
827614-70-0 structure
Product Name:4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
CAS番号:827614-70-0
MF:C12H14BF3O2
メガワット:258.044574260712
MDL:MFCD05663885
CID:721077
PubChem ID:2760701
Update Time:2025-05-23

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(3,4,5-trifluorophenyl)-
    • 3,4,5-Trifluorobenzeneboronicacidpinacolester
    • 3,4,5-Trifluorophenylboronic acid, pinacol ester
    • 2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1,2,3-Trifluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 3,4,5-Trifluorophenylboronic Acid Pinacol Ester
    • 3,4,5-trifluorophenylboronic acid,pinacol ester
    • 2-(3,4,5-Trifluorobenzene)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • C12H14BF3O2
    • VFCTUUBAONBDJU-UHFFFAOYSA-N
    • 4,4,5,5-Tetramethyl-2-(3,4,5-triflu
    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (ACI)
    • (3,4,5-Trifluorophenyl)boronic acid pinacol ester
    • 827614-70-0
    • EN300-1425759
    • AB22026
    • SCHEMBL6691092
    • DTXSID80375304
    • 4,4,5,5-Tetramethyl-2-(3,4,5-trifluoro-phenyl)-[1,3,2]dioxaborolane
    • DS-14895
    • CS-W000974
    • 3,4,5-Trifluorophenylboronic acid pinacol ester, AldrichCPR
    • T3376
    • MFCD05663885
    • AKOS015960154
    • 3,4,5-TRIFLUOROBENZENEBORONIC ACID PINACOL ESTER
    • SY050650
    • MDL: MFCD05663885
    • インチ: 1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,1-4H3
    • InChIKey: VFCTUUBAONBDJU-UHFFFAOYSA-N
    • ほほえんだ: FC1C(F)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1

計算された属性

  • せいみつぶんしりょう: 258.10400
  • どういたいしつりょう: 258.104
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5

じっけんとくせい

  • 密度みつど: 1.17
  • ふってん: 285°C at 760 mmHg
  • フラッシュポイント: 126.2°C
  • 屈折率: 1.4520 to 1.4560
  • PSA: 18.46000
  • LogP: 2.40310

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
021640-1g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
1g
£16.00 2022-02-28
Fluorochem
021640-5g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
5g
£46.00 2022-02-28
Fluorochem
021640-10g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
10g
£83.00 2022-02-28
Fluorochem
021640-25g
2-(3,4,5-Trifluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
827614-70-0 95%
25g
£132.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-10g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
10g
¥233.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-1g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
1g
¥28.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-25g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 95%
25g
¥462.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T33610-5g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0
5g
¥356.0 2021-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3376-1g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 98.0%(GC&T)
1g
395.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3376-5g
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
827614-70-0 98.0%(GC&T)
5g
1720.0CNY 2021-08-03

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  15 h, 25 °C
リファレンス
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

合成方法 2

はんのうじょうけん
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  24 h, 100 °C
リファレンス
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

合成方法 3

はんのうじょうけん
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  24 h, 100 °C
リファレンス
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

合成方法 4

はんのうじょうけん
1.1 Reagents: Tetramethylammonium fluoride Solvents: Methylcyclopentane ;  16 h, rt → 80 °C
リファレンス
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

合成方法 5

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 16 h, rt
リファレンス
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

合成方法 6

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ;  rt
1.2 14 h, rt
リファレンス
Iridium-Catalysed C-H Borylation of Fluoroarenes: Insights into the Balance between Steric and Electronic Control of Regioselectivity
Ding, Mingyan; et al, European Journal of Organic Chemistry, 2022, 2022(47),

合成方法 7

はんのうじょうけん
1.1 Reagents: Potassium acetate ,  2,2′-Bi-1,3,2-dioxaborolane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Ethanol ;  2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
リファレンス
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides with the successive use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol
Takagi, Jun; et al, Tetrahedron Letters, 2013, 54(2), 166-169

合成方法 8

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -60 °C
リファレンス
Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor
Newby, James A.; et al, Chemistry - A European Journal, 2014, 20(1), 263-271

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  2 d, rt → 90 °C
リファレンス
Spontaneous mirror symmetry breaking and chiral segregation in the achiral ferronematic compound DIO
Yadav, Neelam; et al, Physical Chemistry Chemical Physics, 2023, 25(13), 9083-9091

合成方法 10

はんのうじょうけん
1.1 Reagents: Lithium methoxide Catalysts: Titanocene dichloride ;  30 min, 100 °C
1.2 24 h, 100 °C
リファレンス
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; et al, Angewandte Chemie, 2021, 60(22), 12298-12303

合成方法 11

はんのうじょうけん
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
リファレンス
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:827614-70-0)4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
注文番号:A840436
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:49
価格 ($):303.0
Email:sales@amadischem.com

4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane 関連文献

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Amadis Chemical Company Limited
(CAS:827614-70-0)4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane
A840436
清らかである:99%
はかる:100g
価格 ($):303.0
Email